

Thermochemical properties of Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate

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Compound of Interest

Compound Name:	Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate
Cat. No.:	B583160

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An In-depth Methodological Guide to Determining the Thermochemical Properties of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**

Disclaimer: As of December 2025, specific experimental or computational thermochemical data for **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** is not publicly available. This guide therefore serves as a comprehensive methodological framework, outlining the necessary experimental and computational protocols required to determine these properties. The data presented in the tables are for the related compound, Methyl 2-hydroxypropanoate (Methyl Lactate), and are included for illustrative purposes only to demonstrate correct data presentation.

Introduction

The thermochemical properties of an active pharmaceutical ingredient (API) are critical for drug development. They influence stability, solubility, reaction kinetics, and process safety. This guide details the standard methodologies for determining the key thermochemical properties of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**, a chiral ester of interest in pharmaceutical research.

Key Thermochemical Properties

A thorough understanding of an API requires the characterization of several key thermodynamic parameters. These values are fundamental for chemical process design, safety

analysis, and predicting the compound's behavior under various conditions.

Table 1: Key Thermochemical Properties and Their Significance

Property	Symbol	Significance in Drug Development
Enthalpy of Formation	Δ_fH°	Determines the energy content of the molecule; crucial for reaction calorimetry and safety assessments.
Standard Gibbs Free Energy of Formation	Δ_fG°	Indicates the thermodynamic stability of the compound under standard conditions.
Ideal Gas Heat Capacity	C_p, gas	Essential for calculating enthalpy and entropy changes with temperature in the gas phase.
Enthalpy of Fusion	$\Delta_{\text{fus}}H^\circ$	Relates to the energy required for melting; impacts solubility and crystallization processes.
Enthalpy of Vaporization	$\Delta_{\text{vap}}H^\circ$	Relates to the energy required for vaporization; important for drying and distillation processes.
Melting Point	T_{fus}	A fundamental physical property indicating purity and the solid-to-liquid phase transition temperature.

| Boiling Point | T_{boil} | The temperature at which the vapor pressure equals the surrounding pressure; critical for purification. |

Illustrative Data Presentation

The following tables summarize known properties for Methyl 2-hydroxypropanoate (CAS 547-64-8), a structurally related compound.[\[1\]](#)[\[2\]](#)[\[3\]](#) This format should be used for presenting the experimentally determined or computationally predicted data for **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**.

Table 2: Illustrative Thermochemical Data (Source: Methyl 2-hydroxypropanoate)

Property	Symbol	Value	Units
Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$	-585.3 ± 4.2	kJ/mol
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-448.95	kJ/mol

| Ideal Gas Heat Capacity | C_p, gas | 134.78 (at 298.15 K) | J/mol·K |

Note: Data sourced from various public databases for a related compound and is for illustrative purposes only.

Table 3: Illustrative Physical Property Data (Source: Methyl 2-hydroxypropanoate)

Property	Symbol	Value	Units
Molecular Weight	M	104.105	g/mol
Melting Point	T _{fus}	-66	°C
Boiling Point	T _{boil}	144 to 145	°C

| Density | ρ | 1.093 | g/cm³ |

Note: Data sourced from various public databases for a related compound and is for illustrative purposes only.[\[3\]](#)

Experimental Protocols

To determine the thermochemical properties of **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate**, a combination of calorimetric and thermal analysis techniques is required.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation in the solid state ($\Delta_f H^\circ(s)$) is determined using a static bomb calorimeter.

Methodology:

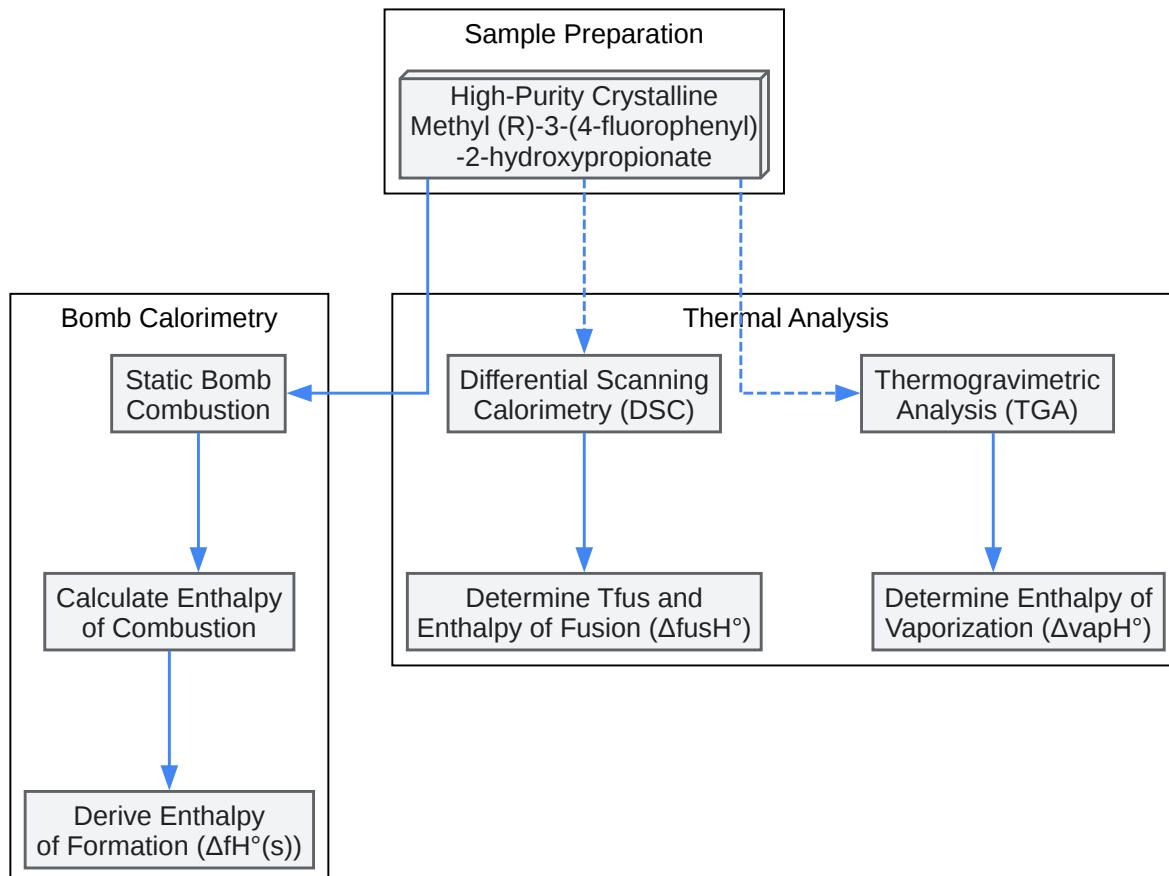
- Sample Preparation: A pellet of the high-purity crystalline sample (mass precisely determined) is placed in a crucible within a combustion bomb.
- Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
- Ignition: The sample is ignited via a cotton fuse wire of known mass and energy of combustion.
- Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is monitored with high precision (e.g., Beckmann thermometer) to determine the energy released.
- Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance with a known heat of combustion, such as benzoic acid.
- Calculation: The standard enthalpy of combustion is calculated after applying corrections (Washburn corrections) for the formation of nitric acid from residual nitrogen and for the fuse wire ignition energy. The enthalpy of formation is then derived using Hess's Law.

Thermal Analysis for Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine phase transition temperatures and enthalpies.[\[4\]](#)

Methodology:

- DSC for Enthalpy of Fusion: A small, precisely weighed sample is placed in an aluminum pan and heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen). An empty reference pan is heated simultaneously. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. The integrated area of the melting peak provides the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$). The onset of the peak is taken as the melting temperature (T_{fus}).
- TGA for Sublimation/Vaporization: TGA measures the mass of a sample as a function of temperature. The enthalpy of sublimation or vaporization can be determined by measuring the mass loss rate at different temperatures under controlled pressure (Knudsen effusion technique) or from the vaporization rate in a dynamic TGA experiment.[\[4\]](#)

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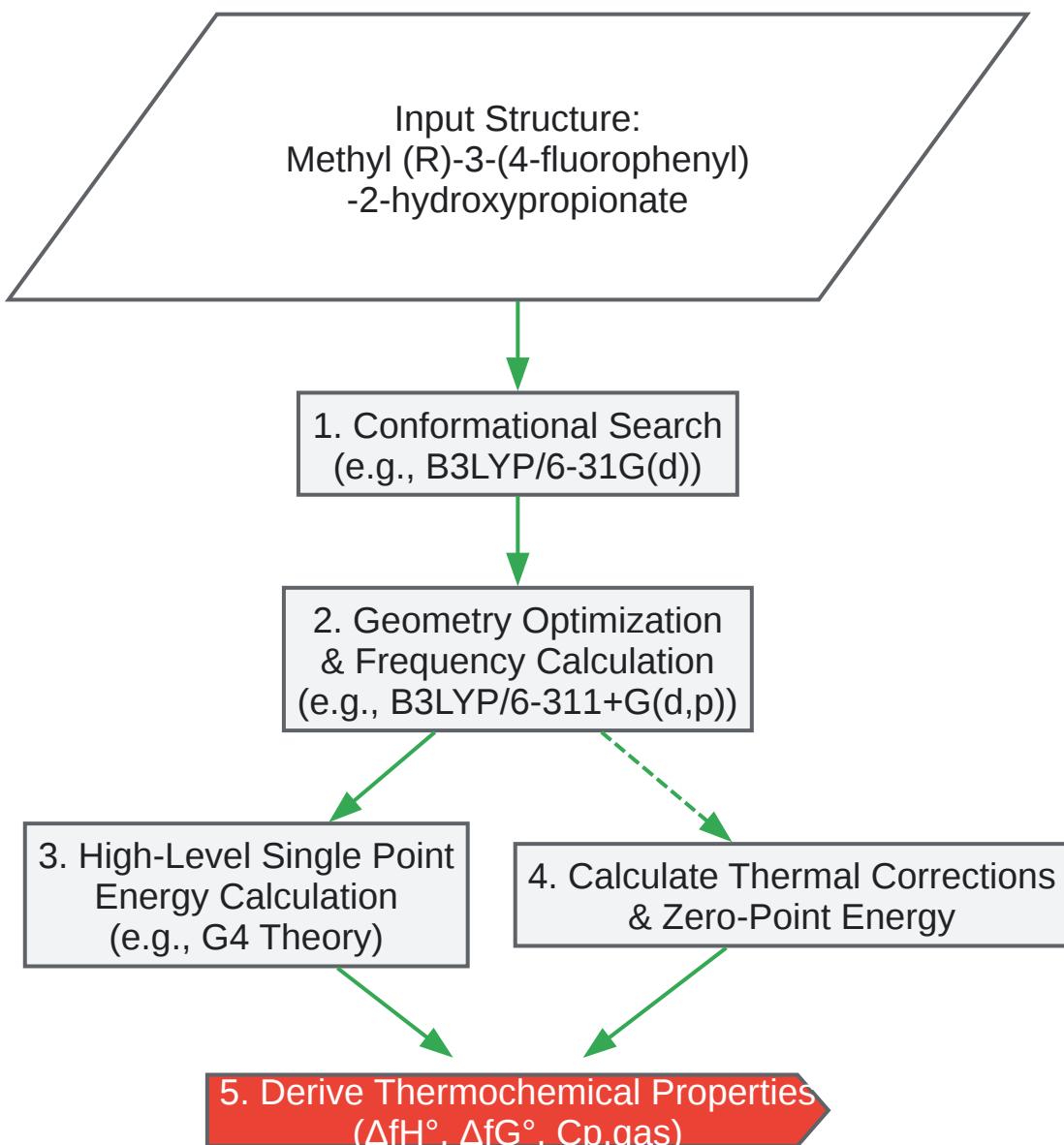
Caption: Experimental workflow for determining thermochemical properties.

Computational Protocols

In the absence of experimental data, high-level ab initio computational methods can provide accurate predictions of thermochemical properties.^[5] Composite methods like Gaussian-4 (G4) or Complete Basis Set (CBS-QB3) are recommended.^[6]

Methodology:

- Conformational Search: Identify all low-energy conformers of the molecule using a lower-level theory (e.g., B3LYP/6-31G(d)).
- Geometry Optimization: Optimize the geometry of each stable conformer using a higher-level theory (e.g., B3LYP/6-311+G(d,p)).
- Frequency Calculation: Perform frequency calculations at the same level to confirm each structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- Single-Point Energy Calculation: Calculate the high-accuracy single-point electronic energy using the chosen composite method (e.g., G4).
- Property Calculation: Combine the electronic energy with thermal corrections to calculate the total enthalpy. The gas-phase enthalpy of formation is then calculated using an atomization or isodesmic reaction scheme. For an atomization reaction, the enthalpy of formation is: $\Delta_f H^\circ$ (gas, 298K) = $\sum H(\text{atom, 298K}) - H(\text{molecule, 298K}) + \sum \Delta_f H^\circ(\text{atom, 298K})$ where H values are the calculated enthalpies and $\Delta_f H^\circ(\text{atom})$ are the well-known experimental enthalpies of formation of the constituent atoms.



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Caption: Workflow for computational thermochemistry prediction.

Conclusion

While direct thermochemical data for **Methyl (R)-3-(4-fluorophenyl)-2-hydroxypropionate** is currently unavailable, this guide provides the necessary framework for its determination. A combination of the experimental (bomb calorimetry, DSC, TGA) and computational (G4, CBS-QB3) protocols described herein will enable researchers and drug development professionals

to obtain the critical data needed for robust process development, safety analysis, and formulation design.

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